molecular formula C8H14ClF2NO2 B2894124 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid hydrochloride CAS No. 2241138-91-8

1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B2894124
CAS No.: 2241138-91-8
M. Wt: 229.65
InChI Key: ZPJFXRDIBRKYQL-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 2241138-91-8 . It has a molecular weight of 229.65 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid;hydrochloride is 1S/C8H13F2NO2.ClH/c9-7(10)5-11-4-2-1-3-6(11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H .


Physical and Chemical Properties Analysis

1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 229.65 .

Scientific Research Applications

Crystal Structure Analysis

The crystal and molecular structure of closely related compounds, such as 4-carboxypiperidinium chloride (a piperidinecarboxylic acid hydrochloride derivative), has been characterized using single-crystal X-ray diffraction, calculations, and FTIR spectrum analysis. This research demonstrates the potential of such compounds for detailed structural analysis, providing insights into their conformational preferences and interaction patterns, essential for understanding their reactivity and properties in various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthetic Chemistry Applications

Research on the synthesis of related compounds, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, employs starting materials such as piperidine-4-carboxylic acid, highlighting its utility in synthetic chemistry. This process, involving amidation and Friedel-Crafts acylation, showcases the compound's role in the synthesis of complex organic molecules, potentially leading to applications in drug discovery and material science (Rui, 2010).

Catalyst Development

Piperidine-4-carboxylic acid has been used to functionalize Fe3O4 nanoparticles, creating novel nanomagnetic reusable catalysts for organic synthesis. Such catalysts demonstrate the compound's application in enhancing chemical reactions, including the efficient synthesis of diverse organic molecules, thereby contributing to green chemistry and sustainable processes (Ghorbani‐Choghamarani & Azadi, 2015).

Molecular Interaction Studies

The study of diastereomeric complexes, such as those formed between variants of piperidinecarboxylic acid and tartaric acid, provides valuable insights into molecular interactions, stereochemistry, and the impact of molecular structure on the physical properties of compounds. These insights are crucial for the design of molecular materials with specific properties, including pharmaceuticals, and materials for electronic and optical applications (Bartoszak-Adamska et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(2,2-difluoroethyl)piperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-11-4-2-1-3-6(11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJFXRDIBRKYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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